Tripalmitin vs. Tristearin and Trilaurin: Quantified Polymorphic Melting Point Differentiation for Thermal Processing Control
The thermal processing window for tripalmitin is defined by its distinct polymorphic forms. Data show the stable β-form melts at 65.5°C, the metastable β′-form at 63.5°C, and the least stable α-form at 45.0°C. This profile is similar to, but quantitatively distinct from, tristearin (β: 71°C, β′: 65°C, α: 54°C) and trilaurin (β: 46°C, β′: 35°C, α: 15°C) [1]. The 5.5°C lower β-form melting point of tripalmitin compared to tristearin is critical for selecting the correct lipid for heat-labile drug encapsulation in SLNs via hot homogenization [2].
| Evidence Dimension | Melting Point of Polymorphic Forms (°C) |
|---|---|
| Target Compound Data | α: 45.0; β′: 63.5; β: 65.5 |
| Comparator Or Baseline | Tristearin (SSS): α: 54, β′: 65, β: 71; Trilaurin (LLL): α: 15, β′: 35, β: 46 |
| Quantified Difference | Tripalmitin β-form is 5.5°C lower than Tristearin; 19.5°C higher than Trilaurin. |
| Conditions | Differential Scanning Calorimetry (DSC); data compiled from multiple studies on pure triglycerides [1]. |
Why This Matters
Selecting the wrong triglyceride (e.g., tristearin vs. tripalmitin) can alter the required processing temperature for hot melt homogenization by 5-10°C, potentially degrading thermolabile drug cargo.
- [1] Jeandel, P., & Peters, T. (Eds.). (2020). Handbook of Food Science and Technology 1. Wiley. (Table 2.3: Melting point (°C) of crystalline forms of some triglycerides). View Source
- [2] Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery–a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161-177. View Source
